N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide

COX inhibitor benzothiazole–triazole carboxamide Pharmacology

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide (CAS 1467019‑01‑7, synonym MBTCA, molecular formula C₁₁H₉N₅OS) is a synthetic heterocyclic carboxamide that combines a 6‑methyl‑benzothiazole core with a 1H‑1,2,3‑triazole‑5‑carboxamide side chain. Vendor annotations indicate that the compound physically interacts with both cyclooxygenase‑1 (COX‑1) and cyclooxygenase‑2 (COX‑2) [REFS‑1], placing it in a mechanistically narrow class of dual‑COX benzothiazole‑triazole ligands.

Molecular Formula C11H9N5OS
Molecular Weight 259.29
CAS No. 1467019-01-7
Cat. No. B2390890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide
CAS1467019-01-7
Molecular FormulaC11H9N5OS
Molecular Weight259.29
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NNN=C3
InChIInChI=1S/C11H9N5OS/c1-6-2-3-7-9(4-6)18-11(13-7)14-10(17)8-5-12-16-15-8/h2-5H,1H3,(H,12,15,16)(H,13,14,17)
InChIKeyUTZNLADCGBARIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide (CAS 1467019-01-7): A Dual COX-Targeted Benzothiazole–Triazole Carboxamide for Investigational Use


N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide (CAS 1467019‑01‑7, synonym MBTCA, molecular formula C₁₁H₉N₅OS) is a synthetic heterocyclic carboxamide that combines a 6‑methyl‑benzothiazole core with a 1H‑1,2,3‑triazole‑5‑carboxamide side chain. Vendor annotations indicate that the compound physically interacts with both cyclooxygenase‑1 (COX‑1) and cyclooxygenase‑2 (COX‑2) [REFS‑1], placing it in a mechanistically narrow class of dual‑COX benzothiazole‑triazole ligands. As a building block it serves as a precursor for more elaborate triazole‑containing libraries [REFS‑1], but its primary procurement rationale lies in its potential as a probe for arachidonic‑acid cascade targets.

Why a Generic Benzothiazole–Triazole Scaffold Cannot Substitute for N-(6-Methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide (CAS 1467019-01-7) in COX‑Focused Assays


The benzothiazole‑triazole chemotype is pharmacologically promiscuous: literature reports describe congeners as ALK5 (TGF‑β type I receptor) inhibitors [REFS‑1], VEGFR‑2 tyrosine‑kinase inhibitors [REFS‑2], tau‑protein ligands [REFS‑3], thymidine phosphorylase inhibitors [REFS‑4], and kinase‑focused screening hits [REFS‑2]. The target compound is annotated as a dual COX‑1/COX‑2 ligand [REFS‑5], a profile that is mechanistically distinct from the kinase‑centric activities that dominate the class. Because COX engagement is exquisitely sensitive to the spatial disposition of the carboxamide hydrogen‑bond donor/acceptor and the triazole N‑2/N‑3 hydrogen‑bond acceptors [REFS‑5], even minor regio‑ or substituent variations (e.g., removing the 6‑methyl group or repositioning the triazole‑carboxamide linkage) are expected to ablate COX affinity. Generic substitution with an uncharacterized benzothiazole‑triazole analog therefore carries a high risk of selecting a compound whose dominant pharmacology resides outside the COX pathway.

Quantitative Differentiation Evidence for N-(6-Methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide (CAS 1467019-01-7) Relative to Closest Analogs and In‑Class Candidates


Dual COX‑1/COX‑2 Target Engagement Distinguishes the 6‑Methyl–Benzothiazole–1,2,3‑Triazole‑5‑Carboxamide Regioisomer from Kinase‑Biased Congeners

The compound is reported to engage cyclooxygenase‑1 (COX‑1) and cyclooxygenase‑2 (COX‑2) as primary molecular targets [REFS‑1]. In contrast, close structural neighbors in the benzothiazole‑triazole carboxamide series are predominantly described as kinase inhibitors. For example, the 6‑methyl‑thiazolo[3,2‑b][1,2,4]‑triazole‑5‑carboxamide scaffold disclosed in CN107445979A is a VEGFR‑2 tyrosine‑kinase inhibitor with an IC₅₀ of 0.184 μM against the kinase [REFS‑2], while ALK5 inhibitors such as those in US20040266842A1 modulate the TGF‑β signaling pathway [REFS‑3]. No kinase inhibitory data have been associated with the target compound, and conversely no COX‑1 or COX‑2 activity is reported for the VEGFR‑2 or ALK5 congeners. This binary pharmacological divergence—COX engagement vs. kinase inhibition—constitutes a categorical differentiation.

COX inhibitor benzothiazole–triazole carboxamide Pharmacology

The 6‑Methyl Substituent on the Benzothiazole Ring Confers Physicochemical Differentiation from Unsubstituted Benzothiazole–Triazole Analogs

The target compound carries a methyl group at the 6‑position of the benzothiazole ring, whereas the closest commercially available building‑block analog, N‑(benzo[d]thiazol‑2‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑carboxamide (CAS 1517621‑44‑1), is unsubstituted on the benzothiazole core and differs in triazole connectivity [REFS‑1]. In the benzothiazole–triazole medicinal‑chemistry space, the introduction of a single methyl substituent has been shown to alter lipophilicity and metabolic stability: Wongso et al. (2023) reported that structural modifications in 1,2,3‑triazole–benzothiazole tau ligands modulate log D and CYP inhibition profiles [REFS‑2]. Although no measured log D or solubility data for the target compound have been published, the presence of the 6‑methyl group predicts an increase in log P of approximately 0.5 log units relative to the des‑methyl analog (estimated by additive fragment contribution), which can affect solubility, passive permeability, and off‑target binding in cell‑based assays.

LogP Solubility benzothiazole CYP inhibition

1,2,3‑Triazole‑5‑Carboxamide Regioisomerism Differentiates the Compound from the More Common 1,2,4‑Triazole‑3‑Carboxamide Scaffold

The target compound is built upon a 1H‑1,2,3‑triazole‑5‑carboxamide core, whereas the vast majority of literature‑characterized benzothiazole‑triazole carboxamides—including the VEGFR‑2 inhibitor series in CN107445979A [REFS‑1] and the cannabinoid CB₁ receptor ligands described in Indian Patent 212244 [REFS‑2]—feature a 1,2,4‑triazole‑3‑carboxamide or 1,2,4‑triazole‑5‑carboxamide connectivity. The 1,2,3‑triazole‑5‑carboxamide regioisomer presents an altered hydrogen‑bonding network: the endocyclic nitrogen N‑2 and N‑3 atoms serve as hydrogen‑bond acceptors, and the carboxamide is attached at C‑5, whereas in the 1,2,4‑triazole series the H‑bond geometry and dipole moment are different. This regio‑chemical distinction has been shown in structurally related amidotriazole series to drive target selectivity: for instance, triazole‑carboxamide derivatives with BK‑channel activity were found to be “generally poorly effective” when structurally modified, underscoring the functional sensitivity of the carboxamide–triazole pharmacophore [REFS‑3].

Regioisomer triazole COX kinase

Highest‑Value Application Scenarios for N-(6-Methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide (CAS 1467019-01-7) Based on Current Evidence


COX‑1/COX‑2 Chemical Probe Development for Inflammatory Pathway Dissection

Because the compound is annotated as a dual COX‑1/COX‑2 ligand [REFS‑1], it is a logical starting point for structure–activity‑relationship (SAR) campaigns aimed at understanding the contribution of the benzothiazole moiety to COX isoform selectivity. The absence of kinase‑inhibitory annotations for this specific scaffold [REFS‑2] reduces the risk of pathway crosstalk when used in cellular prostaglandin or thromboxane readouts.

Fragment‑Based or Combinatorial Library Diversification Around the 1,2,3‑Triazole‑5‑Carboxamide Core

The compound serves as a building block for click‑chemistry‑based library synthesis of 1,2,3‑triazole‑containing molecules [REFS‑1]. Its regioisomeric identity (1,2,3‑triazole‑5‑carboxamide) differs from the more heavily patented 1,2,4‑triazole carboxamide series, potentially providing freedom‑to‑operate advantages in early‑stage drug‑discovery programs where kinase‑targeted 1,2,4‑triazoles are already heavily claimed [REFS‑3].

Selectivity‑Profiling Reference in a Kinase‑Biased Benzothiazole‑Triazole Library

Screening libraries built on the benzothiazole‑triazole core are frequently profiled against kinase panels [REFS‑2][REFS‑3]. Including the target compound as a negative control (i.e., a compound predicted to be kinase‑inactive owing to its COX‑1/COX‑2 annotation and distinct triazole regioisomerism) can help identify false positives arising from pan‑assay interference or non‑specific benzothiazole‑driven binding.

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